molecular formula C16H15N3O2 B14221561 6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823796-05-0

6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14221561
CAS No.: 823796-05-0
M. Wt: 281.31 g/mol
InChI Key: PVEFUYPANLPLCX-UHFFFAOYSA-N
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Description

6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a pyrimidine ring with a furan moiety and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the furan moiety and the cyclohexa-2,4-dien-1-one core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
  • 6-[6-(Dimethylamino)-5-(thiophen-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
  • 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

823796-05-0

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-[4-(dimethylamino)-5-(furan-3-yl)pyrimidin-2-yl]phenol

InChI

InChI=1S/C16H15N3O2/c1-19(2)16-13(11-7-8-21-10-11)9-17-15(18-16)12-5-3-4-6-14(12)20/h3-10,20H,1-2H3

InChI Key

PVEFUYPANLPLCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1C2=COC=C2)C3=CC=CC=C3O

Origin of Product

United States

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